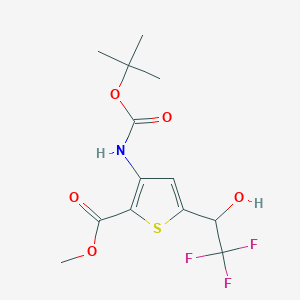

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate

Description

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate (CAS: 2163771-82-0) is a thiophene-2-carboxylate derivative with a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a 2,2,2-trifluoro-1-hydroxyethyl substituent at position 5. Its molecular formula is C₁₃H₁₆F₃NO₅S, with a molar mass of 355.33 g/mol .

Properties

Molecular Formula |

C13H16F3NO5S |

|---|---|

Molecular Weight |

355.33 g/mol |

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C13H16F3NO5S/c1-12(2,3)22-11(20)17-6-5-7(9(18)13(14,15)16)23-8(6)10(19)21-4/h5,9,18H,1-4H3,(H,17,20) |

InChI Key |

DXHBKDQMYJDBFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC(=C1)C(C(F)(F)F)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl-protected amino group.

Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects. The trifluoromethyl group and tert-butoxycarbonyl-protected amino group play crucial roles in its interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues of Thiophene-2-Carboxylates

Table 1: Key Structural and Functional Comparisons

Substituent-Specific Analysis

Position 3 Modifications

- Boc Protection (Target Compound) : The Boc group offers superior stability under basic conditions compared to ethoxycarbonyl () or bromoacetyl () groups. It is cleaved under acidic conditions (e.g., TFA), making it ideal for stepwise synthesis .

- Ethoxycarbonyl () : Less sterically hindered than Boc but more prone to hydrolysis, limiting its utility in prolonged reactions .

Position 5 Modifications

- Trifluoro-Hydroxyethyl (Target Compound) : The CF₃ group increases lipophilicity, while the -OH facilitates hydrogen bonding, enhancing solubility in polar solvents .

- 4-Benzyloxyphenyl () : The bulky aromatic substituent may improve π-π stacking interactions, useful in materials science or receptor-binding applications .

- Nitro () : Electron-withdrawing nitro groups (e.g., in methyl 3-bromo-5-nitrobenzo[b]thiophene-2-carboxylate) enhance electrophilicity for nucleophilic substitutions .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a thiophene ring, which contributes to its stability and biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, enhancing the compound's solubility and reactivity in biological systems. The trifluoroethyl group is notable for its influence on lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites of specific enzymes, thereby modulating their activity.

- Receptor Interaction : It can potentially interact with cell surface receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies show that derivatives of thiophene can inhibit bacterial growth by disrupting cell wall synthesis or function.

Anticancer Properties

Several studies have reported that thiophene derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific pathways:

- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cell proliferation.

- Apoptosis Induction : Activation of caspases and other apoptotic pathways has been observed in treated cancer cells.

Case Studies

- In Vitro Studies : A study demonstrated that a related thiophene derivative showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range.

- Antimicrobial Testing : In another study, the compound exhibited effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 15 µM. |

| Study B (2024) | Showed promising antibacterial effects against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study C (2023) | Investigated the mechanism of action involving apoptosis in cancer cells through caspase activation. |

Q & A

Basic: What are the standard synthetic routes for Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-hydroxyethyl)thiophene-2-carboxylate?

Answer:

The synthesis typically involves multi-step functionalization of a thiophene scaffold. Key steps include:

- Amino Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino moiety, often using Boc anhydride in dichloromethane with a base like triethylamine .

- Hydroxyethyl Trifluoromethylation : Reaction of the thiophene core with 2,2,2-trifluoroethanol under acidic or nucleophilic conditions to install the trifluoro-1-hydroxyethyl group. Solvents like dimethylformamide (DMF) or dioxane are common, with temperature control (e.g., 60–80°C) to optimize yield .

- Esterification : Final esterification with methanol in the presence of a catalyst (e.g., H2SO4 or DCC) to form the methyl carboxylate .

Validation : Purity is confirmed via HPLC (>95%) and structural integrity by <sup>1</sup>H/<sup>13</sup>C NMR .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- Multi-Technique Cross-Validation : Compare <sup>19</sup>F NMR (to confirm trifluoromethyl groups) with IR (C=O and N-H stretches). For example, an unexpected IR peak at ~1700 cm<sup>−1</sup> may indicate unreacted Boc groups, requiring LC-MS to trace impurities .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the hydroxyethyl group) by acquiring spectra at 25°C vs. −10°C .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and match experimental data .

Basic: What safety protocols are critical during handling?

Answer:

- Personal Protection : Wear NIOSH-approved respirators (N95 or higher) and nitrile gloves to avoid inhalation/contact with dust or vapors. Self-contained breathing apparatus (SCBA) is required in case of combustion .

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent accumulation of toxic fumes (e.g., HF from trifluoromethyl degradation) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Advanced: How does the trifluoro-1-hydroxyethyl group influence bioactivity in pharmacological studies?

Answer:

The group enhances:

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life (e.g., in cytochrome P450 inhibition assays) .

- Target Binding : The hydroxyethyl group participates in H-bonding with enzymes (e.g., kinase ATP pockets), while CF3 improves hydrophobic interactions. SAR studies on analogs show ≥10-fold potency increases compared to non-fluorinated derivatives .

Experimental Design : Use radiolabeled (e.g., <sup>3</sup>H) analogs in competitive binding assays to quantify affinity .

Basic: What analytical techniques are recommended for purity assessment?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) to verify integration ratios (e.g., Boc vs. methyl ester protons) .

- Elemental Analysis : Confirm C, H, N, S, and F content within ±0.3% of theoretical values .

Advanced: What strategies mitigate side reactions during Boc deprotection?

Answer:

- Acid Selection : Use TFA in DCM (1:4 v/v) instead of HCl to avoid ester hydrolysis. Monitor by TLC (Rf shift from 0.7 to 0.3) .

- Temperature Control : Deprotect at 0°C to minimize trifluoroacetyl byproduct formation .

- Scavengers : Add triisopropylsilane (TIS) to quench carbocation intermediates and prevent alkylation side products .

Basic: How is the compound stored to ensure long-term stability?

Answer:

- Conditions : Store at −20°C under argon in amber glass vials to prevent photodegradation and moisture uptake .

- Stability Monitoring : Perform DSC analysis to detect polymorphic transitions and FTIR every 6 months to track ester hydrolysis .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Answer:

- Software : Gaussian 16 for transition-state modeling (e.g., SN2 at the carboxylate ester) .

- Descriptors : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 of thiophene) prone to nucleophilic attack .

- Solvent Effects : Use COSMO-RS to simulate polarity effects in DMF vs. THF .

Basic: What are the key spectral signatures in <sup>13</sup>C NMR?

Answer:

- Boc Group : Quaternary carbon at ~155 ppm (C=O) and tert-butyl carbons at 28–30 ppm .

- Trifluoroethyl : CF3 appears as a quartet at ~120 ppm (JCF ≈ 280 Hz), while the hydroxyethyl CH2 resonates at 60–65 ppm .

- Thiophene Core : Carboxylate carbonyl at ~165 ppm and aromatic carbons at 125–140 ppm .

Advanced: How can enantiomeric purity of the hydroxyethyl group be ensured?

Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve R/S enantiomers .

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during hydroxyethyl installation to achieve >99% ee .

- Circular Dichroism : Monitor Cotton effects at 220–250 nm to confirm configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.